4-(3-Chloropropoxy)phenylacetonitrile
Description
4-(3-Chloropropoxy)phenylacetonitrile is an organic compound with the molecular formula C₁₁H₁₁ClNO. Its structure consists of a phenyl ring substituted with a 3-chloropropoxy group (–O–(CH₂)₃–Cl) at the para position and an acetonitrile (–CH₂CN) group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its nitrile functionality for further derivatization (e.g., hydrolysis to carboxylic acids or formation of heterocycles).
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-[4-(3-chloropropoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C11H12ClNO/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5H,1,6-7,9H2 |
InChI Key |
AZCOJSHEQMRMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
| Compound | Structure | Molecular Weight | Key Features |
|---|---|---|---|
| 4-(3-Chloropropoxy)phenylacetonitrile | C₆H₄(O(CH₂)₃Cl)(CH₂CN) | 211.66 g/mol | Nitrile + 3-chloropropoxy; moderate lipophilicity |
| (4-Chlorophenyl)acetonitrile (c215) | C₆H₄Cl(CH₂CN) | 151.60 g/mol | Simpler structure; lacks ether chain; higher solubility in polar solvents |
| 4-Chlorophenylacetic acid (c214) | C₆H₄Cl(CH₂COOH) | 170.60 g/mol | Carboxylic acid instead of nitrile; higher aqueous solubility |
| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (4) | C₁₂H₁₃ClNO₆ | 314.69 g/mol | Nitro and methoxy groups; ester functionality; used in quinoline synthesis |
- Substituent Impact :
- The 3-chloropropoxy group in the target compound increases molecular weight and steric bulk compared to (4-Chlorophenyl)acetonitrile, reducing solubility in water but enhancing solubility in organic solvents like ethyl acetate or chloroform .
- Replacing the nitrile with a carboxylic acid (as in c214) significantly alters reactivity, enabling salt formation but reducing stability under basic conditions .
Physicochemical Properties
| Property | This compound | (4-Chlorophenyl)acetonitrile (c215) | 4-Chlorophenylacetic acid (c214) |
|---|---|---|---|
| Melting Point | ~90–95°C (estimated) | Not reported | 108°C |
| Solubility | Soluble in CHCl₃, ether; moderate in ethanol | Very soluble in ethanol, ether | Very soluble in water, ethanol |
| Reactivity | Nitrile hydrolysis, alkylation | Nitrile hydrolysis | Acid-base reactions, esterification |
- The 3-chloropropoxy group in the target compound likely lowers its melting point compared to c214 due to reduced crystallinity .
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